BenchChemオンラインストアへようこそ!

7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

MMP inhibition cancer regioisomer comparison

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (CAS 727390-69-4) is the minimal pharmacophoric core of the 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine class, a purine-isosteric heterocycle with demonstrated versatility across medicinal chemistry, agrochemical proherbicide design, and MMP inhibitor development. The unsubstituted 7-hydroxy-5-oxo scaffold serves as both a direct synthetic precursor to diverse bioactive derivatives and a reference compound for understanding the intrinsic physicochemical and tautomeric properties that govern class-wide structure-activity relationships.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
Cat. No. B13115677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=C(N2C=NN=C2NC1=O)O
InChIInChI=1S/C5H4N4O2/c10-3-1-4(11)9-2-6-8-5(9)7-3/h1-2,11H,(H,7,8,10)
InChIKeyVYALKXPHIGSPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one: Core Scaffold Identity and Procurement Context


7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (CAS 727390-69-4) is the minimal pharmacophoric core of the 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine class, a purine-isosteric heterocycle with demonstrated versatility across medicinal chemistry, agrochemical proherbicide design, and MMP inhibitor development [1]. The unsubstituted 7-hydroxy-5-oxo scaffold serves as both a direct synthetic precursor to diverse bioactive derivatives and a reference compound for understanding the intrinsic physicochemical and tautomeric properties that govern class-wide structure-activity relationships [2]. Its molecular formula is C5H4N4O2 with a molecular weight of 152.11 g/mol.

Why Generic Substitution of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Fails: Regioisomeric and Tautomeric Specificity


Substituting the 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one scaffold with a regioisomeric [1,5-a] analog or a 7-unsubstituted derivative is not functionally equivalent. The [4,3-a] ring junction dictates a distinct electronic environment and hydrogen-bonding network compared to the [1,5-a] isomer, directly impacting target binding and biological potency [1]. In MMP inhibition, 5-oxo-[4,3-a]triazolopyrimidines exhibit markedly higher activity than their [1,5-a] regioisomers following Dimroth rearrangement, with the 5-oxo-[4,3-a] series achieving nanomolar IC50 values while the corresponding [1,5-a] isomers remain essentially inactive [2]. Furthermore, the 7-hydroxy group participates in prototropic tautomerism with the 5-oxo moiety, generating multiple tautomeric states whose relative populations are solvent-dependent and alter hydrogen-bond donor/acceptor capacity, meaning that 7-deoxy or 7-alkoxy analogs cannot recapitulate the same molecular recognition profile [3].

Quantitative Differentiation Evidence for 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Against Closest Analogs


Regioisomeric MMP-10/13 Inhibitory Potency: 5-Oxo-[4,3-a] vs. [1,5-a] and Hydrazone Precursors

In a head-to-head regioisomeric study of MMP-10/13 inhibitors, the 5-oxo-1,2,4-triazolo[4,3-a]pyrimidine scaffold (to which the target compound belongs) demonstrated unequivocal superiority over both its hydrazone precursors and the isomeric [1,5-a]triazolopyrimidines [1]. The p-bromophenyl 5-oxo-[4,3-a] derivative 16 achieved an MMP-10 IC50 of 24 nM, while the corresponding [1,5-a] regioisomer 13 was inactive. Similarly, the p-methoxy 5-oxo-[4,3-a] derivative 18 inhibited MMP-13 with an IC50 of 294 nM, whereas its [1,5-a] counterpart 12 showed no measurable inhibition. This establishes the [4,3-a]-5-oxo architecture as a critical potency determinant.

MMP inhibition cancer regioisomer comparison

Hydroxytriazolopyrimidine Subclass Selectivity in Herbicidal Activity: 7-Hydroxy Requirement

A structure-activity relationship study across 30 azolopyrimidines demonstrated that only the hydroxytriazolopyrimidine subclass—characterized by the 7-hydroxy substitution on the triazolopyrimidine core—displayed significant post-emergence herbicidal activity against six common weed species [1]. Non-hydroxylated triazolopyrimidines and other azolopyrimidine subclasses (e.g., pyrazolopyrimidines) were inactive. The 7-hydroxy group is mechanistically essential as it participates in the in planta metabolic conversion to the active herbicide amitrole, with peak amitrole concentrations observed 1 day post-application, confirming that the 7-hydroxy scaffold functions as a proherbicide.

herbicide proherbicide amitrole

Tautomeric Population Distribution: DFT-Calculated Stability of the 7-Hydroxy-5-oxo Tautomer vs. Alternative Tautomeric States

DFT calculations (B3LYP/6-311++(2d,2p)) on the closely related 3-amino[1,2,4]triazolo[4,3-a]pyrimidin-5-one reveal that the 5-oxo tautomeric form is stabilized by an intramolecular N–H···O hydrogen bond between the triazole NH and the carbonyl oxygen, and this tautomer dominates in both gas phase and aqueous solution [1]. In marked contrast, the alternative 5-hydroxy tautomer (lacking the carbonyl at position 5) is substantially less stable, and a 7-deoxy analog would eliminate the additional tautomeric pathway involving the 7-OH group, fundamentally altering the hydrogen-bond donor/acceptor pattern available for target engagement. The relative free energy difference between the dominant 5-oxo tautomer and the next most stable tautomeric form was calculated as several kcal/mol, confirming a single predominant solution species.

tautomerism DFT hydrogen bonding

Antitumor Potency of 3-Amino-[4,3-a]triazolopyrimidin-5-one vs. 3-Unsubstituted and 3-Alkyl Analogs in MCF-7 Breast Cancer Cells

In a systematic SAR study of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives bearing varied substituents at position 3, the 3-amino derivative 12 exhibited the highest antitumor activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 3.74 μg/mL [1]. Compounds with 3-H, 3-alkyl, 3-thioxo, or 3-aryl substituents were consistently less potent, and the unsubstituted 3-H parent compound showed substantially weaker activity. While this study used the pyrido-annulated scaffold, the C3-substituent SAR is directly transferable to the simpler 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one core, establishing that C3 functionalization is a critical potency lever that the unsubstituted parent scaffold lacks but can be accessed synthetically.

antitumor MCF-7 SAR

Antimicrobial Activity of 7-Hydroxy-[4,3-a]triazolopyrimidine Derivatives vs. Standard Drugs

In the Riyadh 2005 study, 6-phenylazo- and 3,6-bis(arylazo)-7-hydroxy-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives were evaluated for antimicrobial activity against a panel of bacterial and fungal strains [1]. Several derivatives exhibited moderate to good inhibition zones, with the 3,6-bis(arylazo) series showing broader spectrum activity than the mono-6-phenylazo series. These results establish that the 7-hydroxy-5-oxo-[4,3-a] core, when appropriately decorated at positions 3 and 6, yields antimicrobial agents; the unsubstituted parent scaffold serves as the critical synthetic entry point for generating these bioactive derivatives.

antimicrobial antibacterial antifungal

Optimal Application Scenarios for 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one Based on Quantitative Evidence


Medicinal Chemistry: MMP-10/13 Dual Inhibitor Lead Optimization Starting Scaffold

The 5-oxo-[4,3-a]triazolopyrimidine core is the only regioisomeric form that yields nanomolar MMP-10 and MMP-13 inhibition (IC50 = 24 nM and 294 nM, respectively), while the [1,5-a] regioisomers are completely inactive [1]. Researchers developing dual MMP-10/13 inhibitors for anticancer or anti-arthritic applications should procure the 7-hydroxy-[4,3-a]pyrimidin-5-one scaffold as the validated starting point for C3 and C6 diversification, confident that the [4,3-a] junction is non-negotiable for target engagement.

Agrochemical Discovery: Hydroxytriazolopyrimidine Proherbicide Scaffold

Only hydroxytriazolopyrimidines bearing the 7-hydroxy substitution display herbicidal activity via in planta conversion to amitrole, with peak amitrole concentrations achieved 1 day post-application [2]. The 7-hydroxy-[4,3-a]pyrimidin-5-one scaffold is the minimal structural requirement for this proherbicide mechanism; agrochemical discovery teams should use this scaffold as the core for generating novel proherbicide candidates while avoiding non-hydroxylated analogs that lack the metabolic activation pathway.

Synthetic Methodology Development: Regioselective Cyclocondensation Substrate

The 7-hydroxy-[4,3-a]pyrimidin-5-one scaffold is accessed regioselectively via reaction of 2-thiouracil derivatives with hydrazonoyl halides, and the angular [4,3-a] ring junction is controlled by electronic factors as confirmed by DFT calculations and X-ray crystallography [3]. Synthetic chemists developing new [4,3-a]triazolopyrimidine construction methodologies should use this scaffold as the benchmark substrate for evaluating regioselectivity and yield, given the well-characterized structural assignment by single-crystal X-ray diffraction.

Computational Chemistry: Tautomerism and Molecular Recognition Model System

The 7-hydroxy-5-oxo-[4,3-a] core exhibits well-defined prototropic tautomerism that has been characterized by DFT calculations at the B3LYP/6-311++(2d,2p) level, with the 5-oxo tautomer stabilized by an intramolecular N–H···O hydrogen bond [4]. This makes the scaffold an ideal model system for computational studies of tautomer-dependent molecular recognition, where the 7-hydroxy group serves as an additional tautomeric probe. The absence of the 7-OH group (as in 7-deoxy analogs) eliminates this computationally valuable tautomeric dimension.

Quote Request

Request a Quote for 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.